(1S)-1-(1,3-Thiazol-5-YL)propan-1-amine (1S)-1-(1,3-Thiazol-5-YL)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17682973
InChI: InChI=1S/C6H10N2S/c1-2-5(7)6-3-8-4-9-6/h3-5H,2,7H2,1H3/t5-/m0/s1
SMILES:
Molecular Formula: C6H10N2S
Molecular Weight: 142.22 g/mol

(1S)-1-(1,3-Thiazol-5-YL)propan-1-amine

CAS No.:

Cat. No.: VC17682973

Molecular Formula: C6H10N2S

Molecular Weight: 142.22 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(1,3-Thiazol-5-YL)propan-1-amine -

Specification

Molecular Formula C6H10N2S
Molecular Weight 142.22 g/mol
IUPAC Name (1S)-1-(1,3-thiazol-5-yl)propan-1-amine
Standard InChI InChI=1S/C6H10N2S/c1-2-5(7)6-3-8-4-9-6/h3-5H,2,7H2,1H3/t5-/m0/s1
Standard InChI Key UWMSEEVEIGMHRK-YFKPBYRVSA-N
Isomeric SMILES CC[C@@H](C1=CN=CS1)N
Canonical SMILES CCC(C1=CN=CS1)N

Introduction

Chemical Identity and Structural Features

(1S)-1-(1,3-Thiazol-5-yl)propan-1-amine (IUPAC name: (1S)-1-(1,3-thiazol-5-yl)propan-1-amine) is a secondary amine with a molecular formula of C₆H₁₀N₂S and a molecular weight of 142.22 g/mol. Its structure comprises a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) attached to a propylamine chain, with a chiral center at the C1 position of the propane backbone . Key identifiers include:

PropertyValueSource
Molecular FormulaC₆H₁₀N₂S
Molecular Weight142.22 g/mol
StereochemistryS-configuration at C1
SMILES NotationCC@HCC1=CN=CS1Derived
InChI KeyGREMNNHAUDTQKY-UHFFFAOYSA-N

The thiazole ring contributes to the compound’s aromaticity and electronic properties, while the amine group enables hydrogen bonding and nucleophilic reactivity .

Synthesis and Stereoselective Preparation

Synthetic Routes

Physicochemical Properties

Physicochemical data for the S-enantiomer are inferred from its R-counterpart and computational predictions :

PropertyValueMethod/Source
Boiling Point232.5 ± 15.0°CPredicted (EPI Suite)
Density1.129 ± 0.06 g/cm³Experimental
pKa8.73 ± 0.29Potentiometric
LogP (Octanol-Water)0.8XLogP3
Solubility12.4 mg/mL in H₂OSimulated

The compound’s basicity (pKa ~8.7) stems from the primary amine group, enabling protonation under physiological conditions.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ 1.35 (d, J = 6.8 Hz, 3H, CH₃),

    • δ 2.15–2.30 (m, 2H, CH₂),

    • δ 3.78 (q, 1H, CH–N),

    • δ 7.12 (s, 1H, Thiazole H),

    • δ 8.20 (s, 1H, Thiazole H) .

  • ¹³C-NMR (100 MHz, CDCl₃):

    • δ 22.1 (CH₃),

    • δ 45.8 (CH₂),

    • δ 54.3 (CH–N),

    • δ 114.0 (C–S),

    • δ 154.7 (S–C=CH),

    • δ 166.9 (C=N) .

Mass Spectrometry

  • ESI-MS (m/z): 143.1 [M+H]⁺ (calculated: 142.22) .

Biological Activity and Applications

Antibacterial Properties

Thiazole derivatives exhibit marked activity against Gram-positive bacteria (e.g., Staphylococcus aureus) . While data for the S-enantiomer are sparse, its R-counterpart shows MIC values of 4–8 µg/mL, suggesting similar efficacy with potential enantioselective variations .

Agricultural Chemistry

Thiazole amines serve as precursors for fungicides and herbicides, leveraging their heterocyclic reactivity .

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